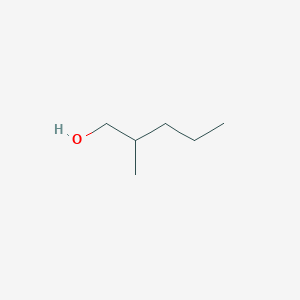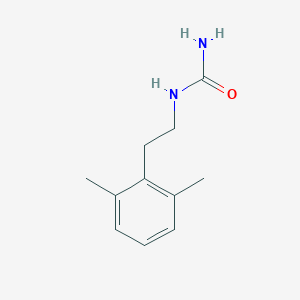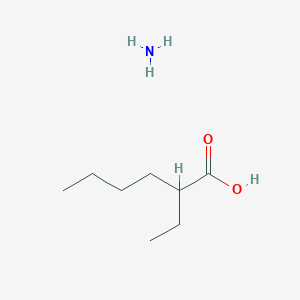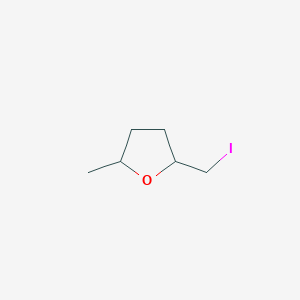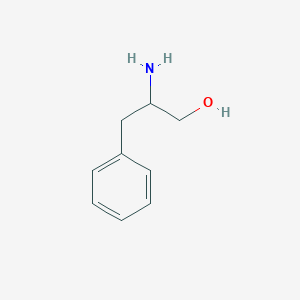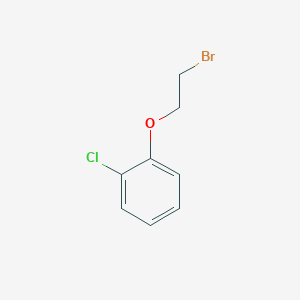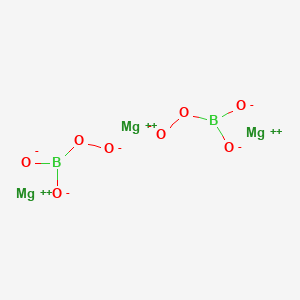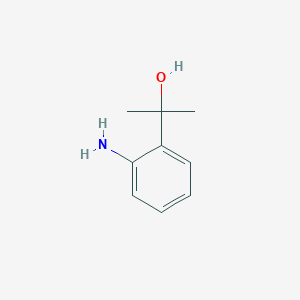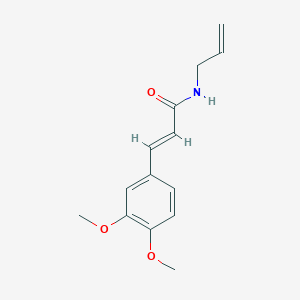
N-Allyl-3,4-dimethoxycinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-3,4-dimethoxycinnamamide (also known as ADC) is a synthetic compound that has gained significant attention in recent years due to its potential use in various scientific research applications. ADC is a member of the cinnamamide family and is known for its unique chemical structure and properties.
作用機序
ADC is believed to exert its effects through the modulation of dopamine receptors in the brain. Specifically, ADC has been shown to selectively bind to the D2 dopamine receptor, leading to the inhibition of dopamine release. This inhibition of dopamine release is thought to be responsible for the anti-tumor activity of ADC.
生化学的および生理学的効果
ADC has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. ADC has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
One of the main advantages of using ADC in lab experiments is its unique chemical structure, which allows for the selective modulation of dopamine receptors. However, there are also limitations to using ADC in lab experiments, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
将来の方向性
There are many potential future directions for the research on ADC. One area of focus could be the development of new drugs based on the structure of ADC. Another area of focus could be the study of the role of dopamine receptors in various diseases, including Parkinson's disease and schizophrenia. Additionally, the potential use of ADC in combination with other drugs for the treatment of cancer could also be explored.
Conclusion:
In conclusion, N-Allyl-3,4-dimethoxycinnamamide is a synthetic compound with unique chemical properties that has shown potential in various scientific research applications. The synthesis of ADC is a complex process that requires careful control of reaction conditions. ADC has been shown to have anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. While there are limitations to using ADC in lab experiments, there are also many potential future directions for research on this compound.
合成法
The synthesis of ADC involves the reaction of cinnamic acid with N-allyl-N-methylaniline in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of ADC. The synthesis of ADC is a complex process that requires careful control of reaction conditions, including temperature, pressure, and catalyst concentration.
科学的研究の応用
ADC has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, ADC has been shown to have anti-tumor activity in vitro and in vivo. In neuroscience, ADC has been used as a tool to study the role of dopamine receptors in the brain. In drug discovery, ADC has been used as a lead compound for the development of new drugs.
特性
CAS番号 |
16873-88-4 |
|---|---|
製品名 |
N-Allyl-3,4-dimethoxycinnamamide |
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC名 |
(E)-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C14H17NO3/c1-4-9-15-14(16)8-6-11-5-7-12(17-2)13(10-11)18-3/h4-8,10H,1,9H2,2-3H3,(H,15,16)/b8-6+ |
InChIキー |
BBCDSKLCWPXIKJ-SOFGYWHQSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC |
同義語 |
N-Allyl-3-(3,4-dimethoxyphenyl)propenamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



